molecular formula C13H12N2O2 B1368758 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 96197-36-3

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B1368758
CAS No.: 96197-36-3
M. Wt: 228.25 g/mol
InChI Key: GLJYJHLGZYJNJK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a bicyclic heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 grams per mole. The compound is registered under the Chemical Abstracts Service number 96197-36-3, providing it with a unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid, which accurately describes its structural features including the phenyl substitution at position 1 of the pyrazole ring and the carboxylic acid functionality at position 3.

The compound features a distinctive bicyclic structure that incorporates a cyclopentane ring fused to a pyrazole ring system. The presence of the phenyl group attached to the nitrogen atom at position 1 of the pyrazole ring significantly influences the compound's chemical properties and biological activity profiles. The carboxylic acid functional group at position 3 provides an important handle for further chemical modifications and contributes to the compound's overall polarity and solubility characteristics. The structural complexity of this molecule makes it an attractive target for synthetic chemists and medicinal researchers seeking to explore new chemical space within the pyrazole family of compounds.

The nomenclature of this compound follows established conventions for bicyclic heterocycles, where the cyclopenta[c]pyrazole designation indicates the specific fusion pattern between the five-membered carbocyclic ring and the pyrazole heterocycle. The numbering system employed places the nitrogen atoms of the pyrazole ring at positions 1 and 2, with the phenyl substituent and carboxylic acid group positioned accordingly. This systematic naming approach ensures clear communication among researchers and facilitates accurate database searches and literature reviews.

Property Value Reference
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Chemical Abstracts Service Number 96197-36-3
International Union of Pure and Applied Chemistry Name 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Simplified Molecular Input Line Entry System C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3
International Chemical Identifier Key GLJYJHLGZYJNJK-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of Knorr and colleagues in 1883, who first synthesized substituted pyrazoles through the reaction of beta-diketones with hydrazine derivatives. This foundational work established the cyclocondensation approach as a fundamental method for accessing the pyrazole nucleus, setting the stage for decades of research into pyrazole-containing compounds. The early synthesis methods focused primarily on simple pyrazole derivatives, but the field has evolved dramatically to encompass complex bicyclic and polycyclic systems such as the cyclopenta[c]pyrazole framework found in the target compound.

Throughout the twentieth century, the pharmacological importance of pyrazole derivatives became increasingly apparent, with compounds like celecoxib demonstrating potent anti-inflammatory activity and establishing pyrazoles as privileged scaffolds in medicinal chemistry. This recognition of biological activity drove extensive research into structure-activity relationships and led to the development of more sophisticated synthetic methodologies. The evolution from simple pyrazoles to complex bicyclic systems represents a natural progression in the field, as researchers sought to explore new chemical space and overcome limitations associated with simpler structures.

The specific development of cyclopenta-fused pyrazole systems emerged from advances in multi-component reaction chemistry and cascade synthetic methodologies. Research groups have reported various approaches to these bicyclic systems, including innovative four-component bicyclization reactions that can construct complex tricyclic and tetracyclic structures incorporating the pyrazolo core. These methodologies have enabled access to previously challenging molecular architectures and have opened new avenues for drug discovery research.

The historical progression in pyrazole chemistry has been marked by several key milestones that have shaped the current understanding of these heterocyclic systems. Early work focused on establishing fundamental reactivity patterns and developing reliable synthetic methods for simple pyrazole derivatives. The mid-twentieth century saw increased emphasis on biological activity screening and the identification of pharmacologically active pyrazole compounds. More recent developments have concentrated on complexity-generating reactions that can rapidly assemble intricate molecular frameworks from simple starting materials.

Contemporary research in bicyclic pyrazole chemistry has been influenced by advances in catalytic methodologies, including metal-catalyzed coupling reactions and organocatalytic processes. These developments have enabled more efficient and selective synthetic routes to complex pyrazole derivatives, including compounds like this compound. The field continues to evolve rapidly, driven by ongoing discoveries in synthetic methodology and expanding applications in medicinal chemistry and materials science.

Structural Relationship to Bicyclic Pyrazole Derivatives

This compound belongs to a broader family of bicyclic pyrazole derivatives that have emerged as important structural motifs in contemporary medicinal chemistry. The compound shares key structural features with other bicyclic pyrazole systems, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which have demonstrated significant biological activities as anticancer agents and enzyme inhibitors. The cyclopenta[c]pyrazole core represents a unique fusion pattern that distinguishes it from other bicyclic pyrazole derivatives while maintaining the essential pharmacophoric features that contribute to biological activity.

The structural relationship between this compound and related bicyclic pyrazoles can be understood through analysis of their common structural elements and differences in ring fusion patterns. All these compounds share the fundamental pyrazole heterocycle, which serves as the core pharmacophore responsible for biological activity. The variation lies in the nature of the fused ring system, with cyclopentane fusion providing unique three-dimensional characteristics that can influence binding interactions with biological targets.

Recent research has highlighted the importance of bicyclic pyrazole derivatives as scaffolds for developing new therapeutic agents. Studies have shown that compounds containing pyrazolo[3,4-b]pyridine cores exhibit potent anticancer activity through inhibition of various cellular targets, including cyclin-dependent kinases and epidermal growth factor receptor. Similarly, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antiproliferative effects against cancer cell lines, suggesting that the bicyclic pyrazole framework represents a privileged scaffold for drug development.

The specific structural features of this compound that distinguish it from other bicyclic pyrazoles include the saturated cyclopentane ring fusion and the specific substitution pattern. The phenyl group at position 1 provides additional aromatic character and potential for pi-stacking interactions, while the carboxylic acid functionality at position 3 offers opportunities for hydrogen bonding and ionic interactions with biological targets. These structural elements combine to create a unique molecular architecture that may exhibit distinct biological properties compared to other bicyclic pyrazole derivatives.

The synthetic accessibility of bicyclic pyrazole derivatives has been greatly enhanced by the development of new methodological approaches, including multicomponent reactions and cascade cyclization processes. Research has demonstrated that complex bicyclic systems can be assembled efficiently through carefully designed reaction sequences that form multiple bonds and rings in a single operation. These advances have made it possible to access diverse libraries of bicyclic pyrazole compounds for biological screening and structure-activity relationship studies.

Compound Class Core Structure Typical Biological Activities Representative Examples
Cyclopenta[c]pyrazoles Pyrazole fused to cyclopentane Anti-inflammatory, potential anticancer This compound
Pyrazolo[3,4-b]pyridines Pyrazole fused to pyridine Anticancer, kinase inhibition Compounds targeting cyclin-dependent kinases
Pyrazolo[1,5-a]pyrimidines Pyrazole fused to pyrimidine Antiproliferative, enzyme inhibition Epidermal growth factor receptor inhibitors
Pyrazolo[3,4-d]pyrimidines Alternative pyrazole-pyrimidine fusion Anticancer, receptor binding Compounds with nanomolar potency

Properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-10-7-4-8-11(10)15(14-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJYJHLGZYJNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585409
Record name 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96197-36-3
Record name 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Preparation Methods

Step 1: Preparation of Ethyl 2-oxocyclopentylacetylacetonate Intermediate

  • Sodium metal (2.05 g) is dissolved in 100 mL of absolute ethanol and heated at 40°C for 1 hour.
  • The solution is cooled to 0°C.
  • A mixture of diethyl oxalate (17.5 g, 0.12 mol) and cyclopentanone (10.0 g, 0.12 mol) is added dropwise under stirring, maintaining the temperature below 4°C.
  • The reaction proceeds for 4 hours.
  • The mixture is then quenched with 100 mL ice water.
  • The pH is adjusted to 2 using 36.5% hydrochloric acid.
  • Extraction is performed with dichloromethane.
  • The organic phase is dried, filtered, and solvent is removed to yield a yellow liquid intermediate.
  • Yield: Approximately 45%.

Step 2: Formation of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

  • Phenylhydrazine hydrochloride (0.69 g, 0.005 mol) is dissolved in 10 mL ethanol.
  • Triethylamine is added to adjust the pH to neutral (pH 7).
  • The ethyl 2-oxocyclopentylacetylacetonate intermediate (1.0 g) is slowly added under stirring.
  • The mixture is refluxed or stirred under controlled temperature conditions to promote cyclization and pyrazole ring formation.
  • After completion, the product is isolated by adjusting pH, extraction, and purification.
  • This step yields the target 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Preparation of ethyl 2-oxocyclopentylacetylacetonate Sodium in ethanol, diethyl oxalate, cyclopentanone 0–4°C, 4 hours 45 Low temperature to control reaction
Pyrazole ring formation and acid formation Phenylhydrazine hydrochloride, triethylamine, ethanol Reflux or room temp Not specified pH control critical for product purity

Alternative and Related Synthetic Routes

  • Conversion of ester intermediates to acids via alkaline hydrolysis (e.g., potassium hydroxide treatment followed by acidification) is commonly employed.
  • Use of hydrazine derivatives with ketoesters under reflux in acetic acid can yield pyrazole intermediates, which are then converted to acids.
  • Industrially scalable methods avoid explosive or toxic reagents such as ethyl diazoacetate or 3-butyne-2-ketone, favoring safer hydrazine and cyclopentanone derivatives.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been applied to functionalize pyrazole derivatives but are more relevant to substituted pyrazoles rather than the direct synthesis of the tetrahydrocyclopenta[c]pyrazole core.

Summary of Key Research Findings

  • The preparation method described in patent CN105367498A demonstrates a practical and reproducible approach to synthesizing this compound with moderate yields (~45% for intermediate).
  • Control of pH during key steps is crucial for product isolation and purity.
  • The synthetic route avoids hazardous reagents and is amenable to scale-up.
  • The compound's bicyclic structure is formed by condensation of phenylhydrazine with a cyclopentanone-derived ketoester intermediate.
  • Hydrolysis of ester intermediates to acids is typically performed under alkaline conditions followed by acidification.

Data Table: Typical Reaction Parameters and Yields

Compound/Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Remarks
Ethyl 2-oxocyclopentylacetylacetonate Sodium, ethanol, diethyl oxalate, cyclopentanone 0–4°C 4 h 45 - Intermediate for pyrazole ring
This compound Phenylhydrazine hydrochloride, triethylamine, ethanol Reflux or RT Several h Not specified High (via purification) Target compound
Hydrolysis of ester intermediate KOH, water, acidification 70–80°C 5–6 h 96.5–98.1 98.5–98.7 High yield and purity achievable

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs differ in substituents at the pyrazole N1 position or the carboxylic acid moiety. Below is a detailed comparison:

Compound Name Substituent at N1 Molecular Formula Molecular Weight Key Applications/Notes Reference ID
1-Phenyl-...-3-carboxylic acid Phenyl C₁₃H₁₂N₂O₂ 236.25 CB1R probes, kinase inhibitors
1-(2,4-Dichlorobenzyl)-...-3-carboxylic acid 2,4-Dichlorobenzyl C₁₄H₁₁Cl₂N₂O₂ 315.16 Lonidamine derivative; antiproliferative
1-Methyl-...-3-carboxylic acid Methyl C₈H₁₀N₂O₂ 166.18 Intermediate for agrochemicals
1-[3-(Trifluoromethyl)phenyl]-...-3-carboxylic acid 3-Trifluoromethylphenyl C₁₄H₁₁F₃N₂O₂ 296.25 High-cost research reagent (Santa Cruz)
5-Thiophen-2-yl-...-3-carboxylic acid Thiophen-2-yl at C5 C₁₁H₁₀N₂O₂S 234.27 GPCR modulation (xLogP: 1.9)

Physicochemical Properties

  • 1-Phenyl derivative : Boiling point data are unavailable, but it is stored at 2–8°C due to thermal sensitivity .
  • 1-Methyl derivative : Purity ≥97%, with hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory toxicity .
  • 1-(2,4-Dichlorobenzyl) derivative : Synthesized in 73% yield via nucleophilic substitution, indicating robust scalability .
  • Carbohydrazide derivatives (e.g., N′-[(E)-2-Thienylmethylene]-...-3-carbohydrazide): Exhibit altered solubility and hydrogen-bonding capacity (H-bond donors: 2; acceptors: 4) .

Pharmacological Activities

  • Antiproliferative Activity : The 1-(2,4-dichlorobenzyl) analog (Compound 20) suppresses transformed cell proliferation, likely through mitochondrial metabolism inhibition, a mechanism shared with lonidamine .
  • Cannabinoid Receptor Targeting: Derivatives like 8-chloro-1-(2,4-dichlorophenyl)-...-3-carboxylic acid (Compound 44) are used in fluorescent probes for CB1R due to high selectivity .

Biological Activity

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 96197-36-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • IUPAC Name : 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
  • Topological Polar Surface Area : 55.1 Ų

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor of xanthine oxidoreductase (XOR), which is crucial in the metabolism of purines and the production of uric acid.

Xanthine Oxidoreductase Inhibition

Research indicates that derivatives of this compound exhibit potent inhibitory effects on XOR:

  • IC50 Values : Some derivatives showed IC50 values as low as 4.2 nM, comparable to known inhibitors like febuxostat (IC50 = 5.4 nM) .

Table 1: Inhibitory Potency of Selected Derivatives

CompoundIC50 (nM)Mechanism
Compound 16c5.7Mixed-type inhibitor
Compound 16d5.7Mixed-type inhibitor
Compound 16f4.2Mixed-type inhibitor

This inhibition suggests a potential therapeutic application in managing conditions associated with hyperuricemia and gout.

The mechanism by which this compound inhibits XOR involves binding to the enzyme's active site and altering its conformation, which prevents substrate access. Molecular docking studies have provided insights into the binding interactions and structure-activity relationships (SAR) that are critical for enhancing potency .

Case Studies and Research Findings

  • Hypouricemic Effects in Animal Models :
    • A study utilized a potassium oxonate-hypoxanthine-induced hyperuricemia model in mice to evaluate the hypouricemic effects of compound derivatives. Results demonstrated that certain compounds significantly reduced uric acid levels in serum, indicating their potential use in treating gout .
  • Synthesis and Characterization :
    • The synthesis of various derivatives has been reported using one-pot reactions involving phenyl hydrazine and dimethyl acetylene dicarboxylate under reflux conditions. Characterization through NMR and FTIR confirmed the structural integrity and functional groups present in these compounds .

Q & A

Q. What are the established synthetic routes for 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step cyclization and functionalization. A common approach is the condensation of phenyl-substituted precursors with pyrazole intermediates under catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for regioselective cyclization . Reaction temperature (60–100°C) and stoichiometric ratios of reagents (e.g., EDCI, HOBT) significantly impact purity and yield, with optimized protocols achieving ~80% efficiency after purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions, particularly the phenyl and carboxylic acid groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection monitors purity (>95% threshold for biological assays). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How does the solubility profile of this compound affect its application in in vitro assays?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, methanol), but poor aqueous solubility limits bioavailability. Pre-formulation studies recommend using DMSO stock solutions (10–20 mM) for cell-based assays, with sonication or co-solvents (e.g., PEG-400) to mitigate precipitation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Acute toxicity and skin/eye irritation risks necessitate PPE (gloves, goggles) and fume hood use. Spills require inert absorbents (sand, vermiculite) and disposal as hazardous waste. Storage in sealed containers under dry, ventilated conditions prevents degradation .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of structurally related pyrazole-carboxylic acid derivatives?

Analogous compounds (e.g., FMPPP) exhibit anti-proliferative effects via autophagy induction and mTOR/p70S6K pathway inhibition. Structure-activity relationship (SAR) studies suggest the phenyl and pyrazole moieties are critical for target binding, while the carboxylic acid enhances solubility for intracellular uptake .

Q. How can synthetic routes be optimized to address low yields in large-scale production?

Batch process optimization, including microwave-assisted synthesis, reduces reaction times and improves reproducibility. Catalytic system screening (e.g., Pd/Cu ratios) and flow chemistry setups enhance scalability. Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like mTOR. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced activity .

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Discrepancies often arise from solvent effects or tautomeric equilibria. Standardized protocols (deuterated solvents, controlled pH) and 2D NMR techniques (COSY, HSQC) clarify assignments. Collaborative validation across labs using shared reference samples reduces variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

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